N,N-Dibutyl-2-chloroacetamide
Overview
Description
N,N-Dibutyl-2-chloroacetamide is an organic compound with the molecular formula C10H20ClNO. It is a chlorinated derivative of acetamide, characterized by the presence of two butyl groups attached to the nitrogen atom and a chlorine atom attached to the alpha carbon. This compound is utilized in various chemical processes and research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
N,N-Dibutyl-2-chloroacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways in which these enzymes are involved . For instance, it has been observed to interact with proteases, thereby affecting protein degradation processes . The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it has been shown to affect the expression of certain genes, thereby influencing cellular responses to external stimuli . These effects can lead to alterations in cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to the compound can also result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . These effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For instance, the compound can affect the activity of enzymes involved in the metabolism of amino acids and lipids . These interactions can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound can influence the overall metabolic balance within cells, impacting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects . The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are important for its activity and function . The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its intended location . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibutyl-2-chloroacetamide can be synthesized through the reaction of 2-chloroacetyl chloride with dibutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form N,N-dibutylacetamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Acid or base for hydrolysis reactions
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.
Hydrolysis Products: N,N-Dibutylacetamide and hydrochloric acid
Scientific Research Applications
N,N-Dibutyl-2-chloroacetamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-2-chloroacetamide involves its ability to act as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes the carbonyl carbon more susceptible to nucleophilic attack, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
N,N-Dibutylacetamide: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
N,N-Dibutyl-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of the compound in chemical reactions.
Uniqueness: N,N-Dibutyl-2-chloroacetamide is unique due to the presence of the chlorine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful reagent in scientific research.
Properties
IUPAC Name |
N,N-dibutyl-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLDNNDUGQPSRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278583 | |
Record name | N,N-Dibutyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567-59-1 | |
Record name | NSC8291 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dibutyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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